molecular formula C6H6N2O2 B188573 6-Aminopyridine-2-carboxylic acid CAS No. 23628-31-1

6-Aminopyridine-2-carboxylic acid

Cat. No.: B188573
CAS No.: 23628-31-1
M. Wt: 138.12 g/mol
InChI Key: NMCKJFCJIHCHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyridine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, featuring an amino group at the 6th position and a carboxylic acid group at the 2nd position. This compound is known for its significance in organic synthesis, agricultural applications, and dye manufacturing .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with ammonia under high temperature and pressure conditions. Another method involves the reduction of 6-nitropyridine-2-carboxylic acid using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Aminopyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of dyes and pigments

Comparison with Similar Compounds

  • 5-Aminopyridine-2-carboxylic acid
  • 6-Bromopyridine-2-carboxylic acid
  • 6-Fluoro-2-pyridinecarboxylic acid
  • 6-Hydroxypyridine-2-carboxylic acid

Comparison: 6-Aminopyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

6-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCKJFCJIHCHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326004
Record name 6-Aminopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23628-31-1
Record name 6-Aminopyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023628311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23628-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINOPYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6NBL985SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) was heated at 80° C. for 1.5 hours, under nitrogen atmosphere. The resulting solution was cooled and acidified with cold 3N HCl. The precipitate obtained was filtered, washed successively with water and acetonitrile. The resulting white solid was dried under vacuum to afford 2-aminopyridine-6-carboxylic acid (2.4 g, 76% yield). 1H-NMR (DMSO-d6) δ 7.57 (t, 1H, J=8.1 Hz), 7.14 (d, 1H, J=7.2 Hz), 6.67 (1H, J=8.1 Hz), 6.51 (br, 2H); FAB MS m/z 139 (M+H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
36.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminopyridine-2-carboxylic acid
Reactant of Route 2
6-Aminopyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Aminopyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Aminopyridine-2-carboxylic acid
Reactant of Route 5
6-Aminopyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-Aminopyridine-2-carboxylic acid
Customer
Q & A

Q1: How does 6-Aminopyridine-2-carboxylic acid improve the photocatalytic activity of graphitic carbon nitride?

A: this compound (APy) enhances the photocatalytic activity of graphitic carbon nitride (g-C3N4) through two primary mechanisms []:

    Q2: What is the impact of this compound on the hydrogen evolution rate of the modified graphitic carbon nitride?

    A: The research demonstrates that incorporating APy into the g-C3N4 structure dramatically improves its photocatalytic hydrogen evolution rate. The optimized composite material, UCN-APy, achieves a hydrogen evolution rate of 133.2 μmol/h []. This rate is nearly five times higher than that of unmodified g-C3N4, highlighting the significant impact of APy on boosting the photocatalytic performance. This improvement is attributed to the combined effects of enhanced visible light absorption and improved charge separation facilitated by APy.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.